4,4,4-trifluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)butanamide
Description
Properties
IUPAC Name |
4,4,4-trifluoro-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4OS/c19-18(20,21)8-7-16(26)23-13-5-3-12(4-6-13)15-11-27-17(25-15)24-14-2-1-9-22-10-14/h1-6,9-11H,7-8H2,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFPPZQNMFDLQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)CCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4,4,4-trifluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)butanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group, a thiazole ring, and a pyridine moiety, which contribute to its unique properties. The presence of these functional groups may enhance its interaction with biological targets.
Structure Overview
| Component | Description |
|---|---|
| Trifluoromethyl group | Increases lipophilicity and metabolic stability |
| Thiazole ring | May provide biological activity through receptor interaction |
| Pyridine moiety | Potential for hydrogen bonding with biological targets |
The biological activity of 4,4,4-trifluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)butanamide is primarily attributed to its ability to modulate specific signaling pathways involved in inflammation and cell proliferation. Preliminary studies suggest that it may act as an inhibitor of pro-inflammatory cytokines such as IL-1β and TNF-α.
Inhibition of Cytokine Production
Research indicates that compounds similar to 4,4,4-trifluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)butanamide can effectively suppress the expression of inflammatory cytokines in vitro and in vivo. For instance:
- IL-1β and TNF-α : Studies have shown significant downregulation of these cytokines in response to treatment with related compounds in LPS-induced inflammation models .
In Vitro and In Vivo Studies
- In Vitro Studies :
- In Vivo Studies :
Case Studies
Several case studies have highlighted the efficacy of similar compounds in treating inflammatory diseases:
- Case Study 1 : A derivative showed significant inhibition of IL-6 and IL-1β mRNA expression in LPS-induced inflammatory responses, suggesting potential therapeutic applications in conditions like rheumatoid arthritis.
- Case Study 2 : A related thiazole compound demonstrated effectiveness in reducing tumor growth in xenograft models by inhibiting angiogenesis via downregulation of VEGF expression.
Comparison with Similar Compounds
Thiazole-Containing Ureido Derivatives ()
Compounds such as ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) and related analogs (10e, 10f) share a thiazole core but differ in substituents. Key distinctions include:
CTPS1 Inhibitors ()
Patented N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide derivatives feature sulfonamide and pyrimidine groups. Comparisons include:
- Sulfonamide vs. Thiazole-Pyridine Core : Sulfonamides are more acidic (pKa ~10) than amides (pKa ~17), affecting solubility and target interaction. The target compound’s thiazole-pyridine system may favor π-π stacking in hydrophobic binding pockets .
- Biological Target : While the CTPS1 inhibitors are explicitly designed for proliferative diseases, the target compound’s biological activity remains unconfirmed but structurally analogous to kinase inhibitors .
Triazole-Thione Derivatives ()
Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] differ in core heterocycles (triazole vs. thiazole) but share sulfonyl and fluorophenyl groups.
- Spectral Features : The absence of C=O in triazole-thiones (IR: 1663–1682 cm⁻¹ vs. target compound’s amide C=O ~1680 cm⁻¹) highlights divergent electronic profiles .
Data Table: Key Comparative Metrics
Research Implications
- Therapeutic Potential: Structural alignment with CTPS1 inhibitors () suggests possible antiproliferative applications, though empirical validation is needed .
- SAR Insights : Replacement of sulfonamide () with trifluoroamide may reduce off-target interactions but requires optimization for potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
